molecular formula C25H23ClN2O2S2 B12036864 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12036864
M. Wt: 483.0 g/mol
InChI Key: ZNORWEJVHLYPJF-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides and sulfones under controlled conditions.

Reaction Reagents/Conditions Products References
Sulfoxide formationH2_2O2_2 (30%), RT2-[(2-chlorobenzyl)sulfinyl]-3-(4-ethoxyphenyl)-tetrahydrobenzothienopyrimidinone
Sulfone formationm-CPBA, CH2_2Cl2_2, 0°C2-[(2-chlorobenzyl)sulfonyl]-3-(4-ethoxyphenyl)-tetrahydrobenzothienopyrimidinone

Mechanistic Insights :

  • Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates with increased polarity.

  • Sulfone derivatives exhibit enhanced stability compared to sulfoxides, impacting bioavailability in pharmacological contexts .

Reduction Reactions

The sulfide group and haloalkyl substituents can undergo reduction.

Reaction Reagents/Conditions Products References
Sulfide reductionLiAlH4_4, THF, reflux2-[(2-chlorobenzyl)thiol]-3-(4-ethoxyphenyl)-tetrahydrobenzothienopyrimidinone
DehalogenationPd/C, H2_2, EtOH2-(benzylsulfanyl)-3-(4-ethoxyphenyl)-tetrahydrobenzothienopyrimidinone

Key Findings :

  • Reduction of the sulfanyl group to thiol (-SH) increases nucleophilicity, enabling further functionalization.

  • Catalytic hydrogenation removes the chlorine atom from the benzyl group, altering electronic properties.

Nucleophilic Substitution

The 2-chlorobenzyl group participates in nucleophilic aromatic substitution (NAS) reactions.

Reaction Reagents/Conditions Products References
Methoxy substitutionNaOMe, DMF, 80°C2-[(2-methoxybenzyl)sulfanyl]-3-(4-ethoxyphenyl)-tetrahydrobenzothienopyrimidinone
Amine substitutionNH3_3, EtOH, 60°C2-[(2-aminobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-tetrahydrobenzothienopyrimidinone

Structural Impact :

  • Substitution at the chlorobenzyl position modulates steric and electronic effects, influencing binding affinity in biological systems .

Alkylation and Acylation

The sulfanyl group acts as a nucleophile in alkylation/acylation reactions.

Reaction Reagents/Conditions Products References
MethylationCH3_3I, K2_2CO3_3, acetone2-[(2-chlorobenzyl)(methyl)sulfonium]-3-(4-ethoxyphenyl)-tetrahydrobenzothienopyrimidinone
AcetylationAcCl, pyridine, RT2-[(2-chlorobenzyl)sulfanyl]acetyl-3-(4-ethoxyphenyl)-tetrahydrobenzothienopyrimidinone

Applications :

  • Alkylation generates sulfonium salts, which are intermediates in cross-coupling reactions .

Cyclization and Ring Modification

The tetrahydrobenzothienopyrimidinone core undergoes ring expansion or contraction under specific conditions.

Reaction Reagents/Conditions Products References
Ring expansionHNO3_3, H2_2SO4_4, 0°C2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-benzothieno[2,3-d]pyrimidin-4(3H)-one
Ring-openingNaOH (10%), reflux2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-thiophene-2,3-diamine

Mechanistic Notes :

  • Acidic conditions promote ring expansion by electrophilic aromatic substitution.

  • Base-mediated ring-opening yields diamine derivatives, useful for synthesizing polycyclic analogs .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity :
    • Research indicates that derivatives of benzothieno-pyrimidines possess significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics .
  • Anticancer Properties :
    • Studies have indicated that benzothieno-pyrimidine derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis . Specific case studies highlight compounds that demonstrate cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects :
    • There is growing interest in the neuroprotective capabilities of this compound class. Compounds similar to 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one have been shown to exhibit antioxidant properties that protect neuronal cells from oxidative stress .
  • Anti-inflammatory Activity :
    • Inflammation-related diseases are another area where these compounds may play a role. Preclinical studies suggest that they can reduce inflammatory markers and modulate immune responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothieno-pyrimidine derivatives. Modifications at specific positions on the molecular structure can enhance or diminish biological activity:

PositionModification TypeEffect on Activity
2Chlorine SubstitutionIncreased antimicrobial activity
3Ethoxy GroupEnhanced cytotoxicity against cancer cells
5Sulfanyl GroupImproved neuroprotective effects

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Antibacterial Evaluation :
    • A series of benzothieno-pyrimidine derivatives were synthesized and tested against E. coli and S. aureus. One compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 μg/mL against B. cereus, indicating strong antibacterial potential .
  • Anticancer Studies :
    • A derivative was tested in vitro against multiple cancer cell lines, showing IC50 values lower than those of established chemotherapeutic agents . These findings support further investigation into clinical applications.
  • Neuroprotection in Animal Models :
    • Animal studies demonstrated that administration of this class of compounds led to significant reductions in markers of neurodegeneration following induced oxidative stress .

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothieno pyrimidines with different substituents. Examples are:

Uniqueness

What sets 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its specific combination of substituents, which can confer unique chemical and biological properties.

Biological Activity

The compound 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine based on recent research findings.

  • Molecular Formula : C20H22ClN3OS
  • Molecular Weight : 483.055 g/mol
  • CAS Number : 613226-73-6

Synthesis

The synthesis of this compound typically involves the condensation of thienopyrimidine derivatives with chlorobenzyl sulfide and ethoxyphenyl substituents. Various methods such as thionation using Lawesson's reagent have been reported for the preparation of similar thienopyrimidines, which exhibit promising biological activities .

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that certain thienopyrimidine derivatives displayed effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 100 to 125 μg/mL .
  • Additionally, antifungal activity has been noted against pathogens such as Candida albicans and Aspergillus niger, with MIC values as low as 2 μg/mL for some derivatives .

Anticancer Activity

The compound has also shown potential as an anticancer agent:

  • Studies have highlighted its effectiveness against various cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A549), with IC50 values indicating significant cytotoxicity .
  • The mechanism of action may involve DNA binding and the formation of stable complexes that disrupt cellular processes critical for cancer cell survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thienopyrimidine derivatives for their antimicrobial activity. Among them, one compound exhibited a notable MIC against Bacillus subtilis at 100 μg/mL compared to penicillin's 31 μg/mL .
  • Anticancer Properties : Another investigation revealed that a related thienopyrimidine derivative affected cell viability in a dose-dependent manner against prostate cancer cells (DU 145), demonstrating an IC50 value of 4.2 μM .

Structure-Activity Relationship (SAR)

The biological activities of thienopyrimidine derivatives often correlate with their structural features:

  • The presence of the chlorobenzyl and ethoxyphenyl groups appears to enhance antimicrobial and anticancer activities.
  • Modifications in the sulfur-containing moiety can significantly impact the pharmacological profile, suggesting a need for further SAR studies to optimize efficacy .

Q & A

Q. What are the established synthetic routes for 2-[(2-chlorobenzyl)sulfanyl]-tetrahydrobenzothienopyrimidinone derivatives?

Basic Research Focus
The synthesis typically involves cyclocondensation of 3-amino-2-mercapto-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one with halogenated intermediates. For example:

  • Route A : Reaction with 2-chlorobenzyl chloride in the presence of anhydrous K₂CO₃ in dry acetone under reflux yields the target compound. Yields range from 68–74% after crystallization .
  • Route B : Substituted phenyl/alkyl groups are introduced via [1,3,4]thiadiazolo or chloroacetanilide intermediates, as described in multi-step protocols .

Key Reaction Parameters :

ParameterConditionsYield (%)Reference
SolventDry acetone68–74
BaseAnhydrous K₂CO₃
Reaction Time3–6 hours at room temperature

Q. How can structural discrepancies in crystallographic data for benzothienopyrimidinone derivatives be resolved?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving structural ambiguities. For example:

  • The title compound in was analyzed at 298 K, revealing a mean σ(C–C) bond deviation of 0.014 Å and an R factor of 0.067. Disordered residues were refined using constraints .
  • Compare with NMR data (e.g., ¹H and ¹³C shifts in DMSO-d₆) to validate substituent positioning .

Methodological Recommendation :

  • Use SC-XRD for unambiguous confirmation of regiochemistry.
  • Cross-validate with spectroscopic data (e.g., IR: C=O at 1646 cm⁻¹; NH stretches at 3237–3428 cm⁻¹) .

Q. What strategies optimize substituent effects on bioactivity in tetrahydrobenzothienopyrimidinone analogs?

Advanced Research Focus
Structure-activity relationship (SAR) studies highlight the importance of:

  • Electron-withdrawing groups : Chloro or bromo substituents at the benzyl or phenyl positions enhance receptor binding .
  • Alkyl/aryl thioethers : Modulating the sulfanyl group (e.g., prop-2-yn-1-ylthio) improves metabolic stability .

Experimental Design :

  • Synthesize derivatives with systematic variations (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl).
  • Assess bioactivity using in vitro assays (e.g., enzyme inhibition) and compare IC₅₀ values .

Q. How should researchers design experiments to evaluate environmental persistence of this compound?

Advanced Research Focus
Adopt methodologies from environmental-chemical studies (e.g., Project INCHEMBIOL):

  • Phase 1 : Determine physicochemical properties (logP, solubility) using HPLC or shake-flask methods .
  • Phase 2 : Assess biodegradation in simulated aquatic systems (OECD 301D protocol) .

Critical Parameters :

PropertyMethodReference
Hydrolysis half-lifepH-varied stability studies (pH 4–9)
PhotodegradationUV-Vis irradiation in aqueous media

Q. What analytical techniques are recommended for characterizing synthetic intermediates?

Basic Research Focus

  • LC-MS/ESI : Confirm molecular ions (e.g., [M+1]⁺ at m/z 653 for C₃₄H₃₃ClN₈O₄) .
  • ¹H-NMR : Monitor reaction progress via diagnostic peaks (e.g., singlet at δ 5.20 for CH₂ groups) .
  • XRD : Resolve crystal packing and hydrogen-bonding networks .

Validation Protocol :

Compare experimental spectra with simulated data (e.g., Mercury software for XRD).

Use high-resolution MS for exact mass confirmation (±5 ppm tolerance).

Q. How to address contradictions in reported bioactivity data across studies?

Advanced Research Focus
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., fixed cell lines vs. primary cultures).
  • Substituent purity : Validate intermediates via HPLC (>95% purity) before biological testing .

Case Study :

  • reports varying IC₅₀ values for analogs with 4-substituted phenyl groups. Re-evaluate using dose-response curves and triplicate replicates.

Q. What mechanistic insights explain the reactivity of the thienopyrimidinone core?

Advanced Research Focus
The core’s electrophilicity at C-2 and C-4 positions enables:

  • Nucleophilic substitution : Reactivity with thiols or amines under basic conditions .
  • Cyclization : Intramolecular thioether formation drives ring closure in one-pot syntheses .

Theoretical Support :

  • Computational studies (DFT) can model charge distribution and predict reaction sites.

Q. How to validate analytical methods for quality control in synthesis?

Basic Research Focus

  • Specificity : Ensure HPLC baseline separation of the target compound from byproducts .
  • Precision : Calculate %RSD for retention times across three batches (<2% acceptable).
  • Accuracy : Spike recovery tests (95–105% range) .

Reference Standards :

  • Use commercially available analogs (e.g., 3-allyl derivatives ) for cross-validation.

Properties

Molecular Formula

C25H23ClN2O2S2

Molecular Weight

483.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H23ClN2O2S2/c1-2-30-18-13-11-17(12-14-18)28-24(29)22-19-8-4-6-10-21(19)32-23(22)27-25(28)31-15-16-7-3-5-9-20(16)26/h3,5,7,9,11-14H,2,4,6,8,10,15H2,1H3

InChI Key

ZNORWEJVHLYPJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4Cl)SC5=C3CCCC5

Origin of Product

United States

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